colistine

Vue d'ensemble

Description

Colisti : Elle est principalement utilisée pour traiter les infections causées par des bactéries Gram négatives multirésistantes, telles que Pseudomonas aeruginosa, Klebsiella pneumoniae et les espèces d'Acinetobacter . La colisti fonctionne en perturbant la membrane cellulaire bactérienne, ce qui conduit à la mort cellulaire .

Mécanisme D'action

Target of Action

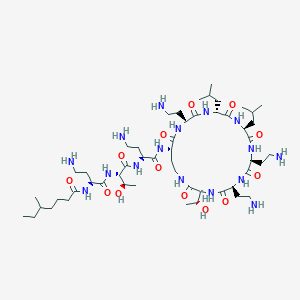

Colistin, also known as polymyxin E, is a cyclic polypeptide antibiotic that primarily targets the bacterial cell membrane . Its primary targets are the lipopolysaccharide (LPS) molecules present in the outer membranes of Gram-negative bacteria .

Mode of Action

Colistin is a surface-active agent that penetrates into and disrupts the bacterial cell membrane . It is polycationic and has both hydrophobic and lipophilic moieties. Colistin interacts with the bacterial cytoplasmic membrane, changing its permeability . This interaction is facilitated by the replacement of Ca2+ and Mg2+ cations that stabilize the outer membrane through electrostatic interactions with the anionic phosphate groups of the lipid A moiety of LPS .

Biochemical Pathways

After destabilizing the outer membrane, colistin binds to LPS molecules that are located in the outer leaflet of the cytoplasmic membrane . This interaction leads to the permeabilization of the inner membrane, affecting various biochemical pathways within the bacterial cell .

Pharmacokinetics

Due to its large molecular weight and its cationic properties at physiological pH, colistin passes through physiological membranes poorly and is mainly distributed within the extracellular space . Renal clearance of colistin is very low, but the dosing regimen should be adapted to the renal function of the patient because colistin methanesulfonate (CMS), the prodrug form of colistin, is partly eliminated by the kidney . The estimated half-life of colistin is 14.4 hours .

Result of Action

The result of colistin’s action is bactericidal . By disrupting the bacterial cell membrane and changing its permeability, colistin causes the loss of vital intracellular contents, leading to cell lysis .

Action Environment

The efficacy and stability of colistin can be influenced by various environmental factors. For instance, the use of colistin in animals, particularly in swine, for the control of enteric infections has led to the emergence of colistin resistance . This highlights the importance of the One Health approach, which emphasizes the interconnectedness of human, animal, and environmental health, in managing the use of antibiotics like colistin .

Applications De Recherche Scientifique

Chemistry: Colomycin is used in chemical research to study the structure-activity relationships of antibiotics. Researchers investigate how modifications to the colomycin molecule affect its antibacterial properties .

Biology: In biological research, colomycin is used to study the mechanisms of bacterial resistance and the interactions between antibiotics and bacterial cell membranes .

Medicine: Colomycin is widely used in medical research to develop new treatments for infections caused by multidrug-resistant bacteria. It is also used in clinical trials to evaluate the efficacy and safety of new antibiotic formulations .

Industry: In the pharmaceutical industry, colomycin is used to develop new antibiotic therapies and to improve existing treatments for bacterial infections .

Analyse Biochimique

Biochemical Properties

Colistin is a surface-active agent that penetrates into and disrupts the bacterial cell membrane . It is polycationic and has both hydrophobic and lipophilic moieties . It interacts with the bacterial cytoplasmic membrane, changing its permeability . This effect is bactericidal .

Cellular Effects

Colistin exerts its bactericidal effects mainly by disrupting the cell membrane integrity of the Gram-negative bacteria . Through electrostatic interaction and cationic displacement of the lipopolysaccharide (LPS), colistin disturbs the stability of the membrane and increases its permeability, leading to the leakage of the cell content, triggering cell death pathways .

Molecular Mechanism

The molecular mechanism of colistin involves its interaction with the bacterial cytoplasmic membrane . The cationic cyclic decapeptide structure of colistin binds with the anionic LPS molecules by displacing calcium and magnesium from the outer cell membrane of Gram-negative bacteria, leading to permeability changes in the cell envelope and leakage of cell contents .

Temporal Effects in Laboratory Settings

In laboratory settings, colistin causes early disruption of the bacterial outer membrane and cell wall, as demonstrated by perturbation of glycerophospholipids and fatty acids . Concentrations of peptidoglycan biosynthesis metabolites decrease over time, reflecting its mechanism of action .

Dosage Effects in Animal Models

The need for higher doses of colistin to achieve adequate concentrations for therapeutic effect has been shown in recent studies . The use of higher doses raises concerns around the consequent increase in nephrotoxicity .

Metabolic Pathways

Colistin is involved in various metabolic pathways. It can induce oxidative stress and, consequently, DNA, protein, and lipid damage in bacteria through ROS production, being able to inhibit essential enzymes involved in the respiratory chain .

Transport and Distribution

Colistin is poorly absorbed after oral administration and is mainly distributed within the extracellular space . Renal clearance of colistin is very low, but the dosing regimen should be adapted to the renal function of the patient because colistin methanesulfonate (CMS) is partly eliminated by the kidney .

Subcellular Localization

The subcellular localization of colistin is primarily at the bacterial cell membrane, where it interacts with the bacterial cytoplasmic membrane . This interaction changes the membrane’s permeability, leading to the leakage of the cell content and triggering cell death pathways .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La colisti est synthétisée à partir de la colistine, qui est produite par la bactérie Bacillus polymyxa sous-espèce colistinus . La synthèse implique la réaction de la this compound avec le formaldéhyde et le bisulfite de sodium, ce qui entraîne l'addition d'un groupe sulfométhyle aux amines primaires de la this compound . Ce procédé produit le colistiméthate de sodium, une forme moins toxique de la this compound lorsqu'elle est administrée par voie parentérale .

Méthodes de production industrielle : La production industrielle de la colisti implique la fermentation à grande échelle de Bacillus polymyxa pour produire de la this compound. La this compound est ensuite modifiée chimiquement pour former le colistiméthate de sodium. Le processus de production comprend des mesures strictes de contrôle de la qualité pour garantir la pureté et l'efficacité du produit final .

Analyse Des Réactions Chimiques

Types de réactions : La colisti subit plusieurs types de réactions chimiques, notamment :

Oxydation : La colisti peut être oxydée pour former divers dérivés.

Réduction : Les réactions de réduction peuvent modifier la structure de la colisti, modifiant potentiellement son activité.

Réactifs et conditions courantes :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogènes ou les agents alkylants.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la colistine avec des propriétés antibactériennes modifiées .

Applications de la recherche scientifique

Chimie : La colisti est utilisée dans la recherche chimique pour étudier les relations structure-activité des antibiotiques. Les chercheurs étudient comment les modifications de la molécule de colisti affectent ses propriétés antibactériennes .

Biologie : En recherche biologique, la colisti est utilisée pour étudier les mécanismes de résistance bactérienne et les interactions entre les antibiotiques et les membranes cellulaires bactériennes .

Médecine : La colisti est largement utilisée dans la recherche médicale pour développer de nouveaux traitements contre les infections causées par des bactéries multirésistantes. Elle est également utilisée dans les essais cliniques pour évaluer l'efficacité et la sécurité de nouvelles formulations d'antibiotiques .

Industrie : Dans l'industrie pharmaceutique, la colisti est utilisée pour développer de nouvelles thérapies antibiotiques et pour améliorer les traitements existants contre les infections bactériennes .

Mécanisme d'action

La colisti exerce ses effets antibactériens en perturbant la membrane cellulaire bactérienne. C'est un agent tensioactif qui pénètre et modifie la perméabilité de la membrane cytoplasmique bactérienne, conduisant à la mort cellulaire . La colisti est polycationique et possède à la fois des parties hydrophobes et lipophiles, ce qui lui permet d'interagir avec la membrane bactérienne . De plus, il existe des preuves que la colisti pénètre dans la cellule bactérienne et précipite des composants cytoplasmiques, principalement des ribosomes .

Comparaison Avec Des Composés Similaires

Composés similaires :

Polymyxine A, C, D et E : Ce sont d'autres polymyxines avec des degrés d'activité antibactérienne et de toxicité variables.

Unicité de la colisti : La colisti est unique en sa capacité à traiter les infections causées par des bactéries Gram négatives multirésistantes. Sa modification chimique pour former le colistiméthate de sodium réduit sa toxicité, ce qui en fait une option plus sûre pour l'administration parentérale par rapport aux autres polymyxines .

Propriétés

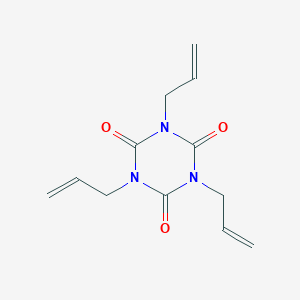

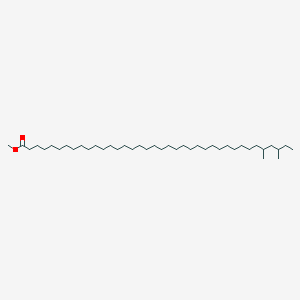

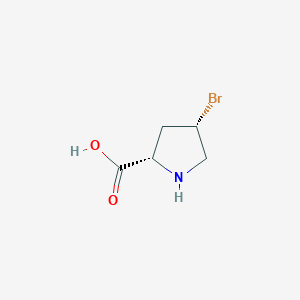

IUPAC Name |

N-[4-amino-1-[[1-[[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-3-(1-hydroxyethyl)-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-5-methylheptanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H98N16O13/c1-9-29(6)11-10-12-40(71)59-32(13-19-53)47(76)68-42(31(8)70)52(81)64-35(16-22-56)44(73)63-37-18-24-58-51(80)41(30(7)69)67-48(77)36(17-23-57)61-43(72)33(14-20-54)62-49(78)38(25-27(2)3)66-50(79)39(26-28(4)5)65-45(74)34(15-21-55)60-46(37)75/h27-39,41-42,69-70H,9-26,53-57H2,1-8H3,(H,58,80)(H,59,71)(H,60,75)(H,61,72)(H,62,78)(H,63,73)(H,64,81)(H,65,74)(H,66,79)(H,67,77)(H,68,76) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQOSKADJPQZHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H98N16O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1155.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

WHITE TO SLIGHTLY YELLOW FINE POWDER; ODORLESS; FREELY SOL IN WATER; SLIGHTLY SOL IN METHANOL; INSOL IN ACETONE, ETHER; SOLN MORE STABLE @ ACID THAN ALKALINE PH /COLISTIN SULFATE/ | |

| Details | Osol, A. and J.E. Hoover, et al. (eds.). Remington's Pharmaceutical Sciences. 15th ed. Easton, Pennsylvania: Mack Publishing Co., 1975., p. 1136 | |

| Record name | COLISTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3045 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

POLYMYXIN B IS SURFACE-ACTIVE AGENT... CONTAINING LIPOPHILIC & LIPOPHOBIC GROUPS SEPARATED WITHIN MOLECULE. /POLYMYXIN B/, PERMEABILITY OF THE BACTERIAL MEMBRANE CHANGES IMMEDIATELY ON CONTACT WITH DRUG. SENSITIVITY TO POLYMYXIN B APPARENTLY IS RELATED TO THE PHOSPHOLIPID CONTENT OF THE CELL WALL-MEMBRANE COMPLEX. /POLYMYXIN B/, Colistin acts like a cationic detergent and binds to and damages the bacterial cytoplasmic membrane of susceptible bacteria. Damage to the bacterial cytoplasmic membrane alters the osmotic barrier of the membrane and causes leakage of essential intracellular metabolites and nucleosides. | |

| Details | McEvoy, G.K. (ed.). American Hospital Formulary Service - Drug Information 97. Bethesda, MD: American Society of Health-System Pharmacists, Inc. 1997 (Plus Supplements)., p. 394 | |

| Record name | COLISTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3045 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

1066-17-7 | |

| Record name | Colistin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COLISTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3045 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-Dimethylbenzo[a]pyrene](/img/structure/B93777.png)